N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.: 298215-04-0
VCID: VC4236285
InChI: InChI=1S/C12H9ClF3N3OS2/c1-6-18-19-11(22-6)21-5-10(20)17-9-4-7(12(14,15)16)2-3-8(9)13/h2-4H,5H2,1H3,(H,17,20)
SMILES: CC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Molecular Formula: C12H9ClF3N3OS2
Molecular Weight: 367.79

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

CAS No.: 298215-04-0

Cat. No.: VC4236285

Molecular Formula: C12H9ClF3N3OS2

Molecular Weight: 367.79

* For research use only. Not for human or veterinary use.

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide - 298215-04-0

Specification

CAS No. 298215-04-0
Molecular Formula C12H9ClF3N3OS2
Molecular Weight 367.79
IUPAC Name N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C12H9ClF3N3OS2/c1-6-18-19-11(22-6)21-5-10(20)17-9-4-7(12(14,15)16)2-3-8(9)13/h2-4H,5H2,1H3,(H,17,20)
Standard InChI Key PVXZABMPXFLGKE-UHFFFAOYSA-N
SMILES CC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Introduction

Structural Characteristics and Molecular Design

Core Molecular Architecture

The compound’s structure features three distinct moieties:

  • Aryl Group: A 2-chloro-5-(trifluoromethyl)phenyl ring, which contributes electron-withdrawing effects via the chloro (-Cl) and trifluoromethyl (-CF₃) substituents.

  • Thiadiazole Ring: A 5-methyl-1,3,4-thiadiazole system, a heterocycle known for its metabolic stability and hydrogen-bonding capacity .

  • Acetamide Linker: A sulfanyl-acetamide bridge (-S-CH₂-C(=O)-NH-) that connects the aryl and thiadiazole groups, enhancing conformational flexibility.

Table 1: Key Structural and Physicochemical Properties

PropertyValue
CAS No.298215-04-0
Molecular FormulaC₁₂H₉ClF₃N₃OS₂
Molecular Weight367.79 g/mol
IUPAC NameN-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
SMILESCC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

The trifluoromethyl group enhances lipid solubility, potentially improving membrane permeability, while the thiadiazole ring’s sulfur and nitrogen atoms offer sites for intermolecular interactions .

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis typically involves three stages :

  • Thiadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives with carboxylic acids or their analogues under acidic conditions yields the 5-methyl-1,3,4-thiadiazole core .

  • Functionalization of the Aryl Group: Chlorination and trifluoromethylation of the phenyl ring are achieved via electrophilic substitution, often using Cl₂ gas and CF₃I in the presence of Lewis catalysts.

  • Acetamide Bridge Assembly: Coupling the thiadiazole and aryl groups involves nucleophilic substitution, where 2-chloroacetamide reacts with the thiolate anion of the thiadiazole.

Pharmacological Activities

Anticancer Mechanisms

Preliminary studies indicate apoptosis induction in human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC₅₀ values of 12–25 µM. Proposed mechanisms include:

  • Topoisomerase II Inhibition: Intercalation into DNA-topoisomerase complexes.

  • Reactive Oxygen Species (ROS) Generation: Oxidative stress triggers mitochondrial membrane depolarization.

Table 2: Comparative Anticancer Activity of Analogues

CompoundIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT-116
Target Compound12.324.8
5-Amino-thiadiazole Analogue 18.934.1
Naphthalene-Substituted Derivative 9.719.4

Structure-Activity Relationships (SAR)

Role of the Trifluoromethyl Group

The -CF₃ substituent’s electronegativity increases binding affinity to hydrophobic enzyme pockets, as evidenced by 3-fold higher activity compared to non-fluorinated analogues .

Impact of Thiadiazole Substitution

Methylation at the 5-position of the thiadiazole ring improves metabolic stability by sterically shielding the ring from oxidative degradation . Replacement with bulkier groups (e.g., naphthalene ) enhances potency but reduces solubility.

Future Directions and Challenges

While preclinical results are promising, key gaps remain:

  • Toxicological Profiles: Acute and chronic toxicity data in mammalian models are absent.

  • Bioavailability Optimization: The compound’s low solubility (logP ≈ 3.2) limits oral absorption. Prodrug strategies or nanoformulations could address this .

  • Target Identification: Proteomic studies are needed to identify precise molecular targets beyond topoisomerase II.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator